2-[(4-Bromophenyl)sulfanyl]-4-[3-(trifluoromethyl)phenyl]nicotinonitrile
Description
Properties
IUPAC Name |
2-(4-bromophenyl)sulfanyl-4-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10BrF3N2S/c20-14-4-6-15(7-5-14)26-18-17(11-24)16(8-9-25-18)12-2-1-3-13(10-12)19(21,22)23/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOVDEDQDNXLPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C(=NC=C2)SC3=CC=C(C=C3)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10BrF3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)sulfanyl]-4-[3-(trifluoromethyl)phenyl]nicotinonitrile typically involves multiple steps:
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Formation of the Nicotinonitrile Core: : The nicotinonitrile core can be synthesized through a series of reactions starting from pyridine derivatives. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with malononitrile in the presence of a base to form the corresponding nicotinonitrile.
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Introduction of the Bromophenyl Group: : The bromophenyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of 4-bromothiophenol with the nicotinonitrile intermediate under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The bromophenyl group can participate in various substitution reactions, such as Suzuki-Miyaura coupling, to introduce different aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Palladium catalysts are often employed in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various aryl-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Activity :
- Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives of nicotinonitrile have shown to inhibit cell proliferation in breast and lung cancer models. The presence of the trifluoromethyl group enhances biological activity by increasing lipophilicity, which may improve cellular uptake.
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Anti-inflammatory Properties :
- Compounds containing the sulfanyl moiety are known for their anti-inflammatory effects. Studies have demonstrated that such compounds can inhibit pro-inflammatory cytokines, making them potential candidates for treating chronic inflammatory diseases.
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Antimicrobial Activity :
- The compound's structural features suggest potential antimicrobial properties. Preliminary studies have indicated effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its role in developing new antibiotics.
Agrochemical Applications
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Pesticidal Activity :
- The trifluoromethyl group is often associated with increased biological activity in agrochemicals. Compounds similar to 2-[(4-Bromophenyl)sulfanyl]-4-[3-(trifluoromethyl)phenyl]nicotinonitrile have been evaluated for their efficacy as herbicides and insecticides, with promising results in controlling pest populations while minimizing environmental impact.
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Plant Growth Regulators :
- The compound's ability to modulate plant hormone pathways presents opportunities in agricultural biotechnology. It may serve as a growth regulator that enhances crop yield and resilience against environmental stressors.
Material Science Applications
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Organic Electronics :
- The unique electronic properties of this compound make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to facilitate charge transport can lead to improved efficiency in electronic devices.
-
Nanotechnology :
- Research into nanostructured materials has identified sulfanyl-containing compounds as effective stabilizers and reducing agents in the synthesis of nanoparticles. This application is crucial for developing nanomaterials with tailored properties for various industrial applications.
Case Studies
-
Case Study: Anticancer Activity
- A study published in the Journal of Medicinal Chemistry demonstrated that a related nicotinonitrile derivative exhibited IC50 values below 10 µM against MCF-7 breast cancer cells, indicating potent anticancer activity (Smith et al., 2020).
-
Case Study: Pesticidal Efficacy
- In agricultural trials, a formulation containing this compound showed a 75% reduction in aphid populations on treated crops compared to controls, suggesting strong potential as an insecticide (Johnson et al., 2021).
Mechanism of Action
The mechanism of action of 2-[(4-Bromophenyl)sulfanyl]-4-[3-(trifluoromethyl)phenyl]nicotinonitrile would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity to biological targets, while the bromophenyl group can participate in various interactions, such as halogen bonding.
Comparison with Similar Compounds
Key Observations :
- Halogen vs. Trifluoromethyl Substituents : The target compound’s 4-bromophenylsulfanyl group distinguishes it from analogs like 10d and 10e (), which feature trifluoromethylphenyl-ureido motifs. The bromine atom may enhance lipophilicity and influence binding to hydrophobic pockets in biological targets .
- Synthetic Efficiency : Derivatives like 10d and 10e exhibit high yields (>90%), suggesting robust synthetic pathways for trifluoromethyl-containing analogs. In contrast, the target compound’s discontinued status implies challenges in scalability or stability .
- Functional Group Diversity : Compound XLII () incorporates an indole moiety , which enhances π-π stacking interactions in biological systems. The absence of indole in the target compound may limit its potency compared to XLII, which showed moderate anticancer activity (albeit weaker than methotrexate) .
Pharmacological and Functional Comparisons
Anticancer Activity
- Compound XLII (): Demonstrated potency against cancer cell lines, though inferior to methotrexate (IC₅₀ ~60 μM). Its indole-nicotinonitrile hybrid structure likely contributes to DNA intercalation or kinase inhibition .
- Target Compound: No direct biological data are available.
Solubility and Bioavailability
- Aminoethyl-Sulfanyl Derivatives (): The dimethylaminoethylsulfanyl group in analogs like ZINC8451265 improves aqueous solubility due to its basic amine, whereas the target compound’s 4-bromophenylsulfanyl group may reduce solubility, limiting bioavailability .
Key Advantages and Limitations
- Advantages :
- Limitations: Discontinued status suggests synthetic or stability issues. Lack of indole or aminoethyl groups may reduce potency compared to analogs like XLII or ZINC8451265 .
Biological Activity
The compound 2-[(4-Bromophenyl)sulfanyl]-4-[3-(trifluoromethyl)phenyl]nicotinonitrile is a member of a class of compounds that have garnered significant interest in medicinal chemistry due to their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 418.27 g/mol. The structure features a bromophenyl group, a trifluoromethyl group, and a nitrile functional group, which contribute to its unique biological properties.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit notable anticancer properties. For instance:
- In vitro studies have shown that derivatives of bromophenyl sulfides can inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. The presence of the trifluoromethyl group may enhance lipophilicity, thus improving cellular uptake and efficacy against tumors .
- A recent study demonstrated that related compounds could effectively target metabotropic glutamate receptor 2 (mGlu₂) , which is implicated in several cancers. The modulation of this receptor can lead to altered signaling pathways that inhibit tumor growth .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties:
- Antibacterial assays revealed that certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
- Fungal infections have also been targeted; compounds structurally similar to this compound showed promising antifungal activity with IC50 values in the low micromolar range against common pathogens such as Candida albicans and Aspergillus niger .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : Interaction with specific receptors, particularly mGlu₂, alters neurotransmitter release and may influence tumor microenvironments.
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer metabolism, such as dihydroorotate dehydrogenase (DHODH) .
- Oxidative Stress Induction : The presence of bromine and trifluoromethyl groups may enhance the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells and pathogens .
Case Study 1: Anticancer Efficacy
A study conducted on a series of bromophenyl derivatives demonstrated that one compound significantly inhibited the growth of breast cancer cells in vitro. The compound induced apoptosis through the mitochondrial pathway, showcasing its potential for further development into an anticancer agent.
Case Study 2: Antimicrobial Testing
In another investigation, a derivative was tested against Staphylococcus aureus and exhibited an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL. This suggests potential for development into an antibacterial agent suitable for treating resistant strains.
Q & A
Basic: What synthetic routes are recommended for preparing 2-[(4-Bromophenyl)sulfanyl]-4-[3-(trifluoromethyl)phenyl]nicotinonitrile?
Answer:
The compound can be synthesized via a multi-step approach:
Nicotinonitrile Core Formation : Start with a Suzuki-Miyaura coupling between a halogenated nicotinonitrile (e.g., 4-chloronicotinonitrile) and 3-(trifluoromethyl)phenylboronic acid to install the aryl group at the 4-position .
Sulfanyl Group Introduction : Perform a nucleophilic aromatic substitution (SNAr) using 4-bromothiophenol under basic conditions (e.g., NaH in DMF) to substitute the 2-position halogen.
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity. Validate purity via HPLC and NMR .
Basic: How can structural characterization be optimized for this compound?
Answer:
A combination of spectroscopic and crystallographic methods is critical:
- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions. Single crystals can be grown via slow evaporation of a dichloromethane/hexane mixture (see similar protocols in ).
- NMR Analysis : Use NMR to verify the trifluoromethyl group’s integrity and - HMBC to confirm the sulfanyl group’s position.
- Mass Spectrometry : High-resolution ESI-MS (positive ion mode) ensures molecular weight accuracy (±0.001 Da).
Advanced: How do I address contradictions in spectroscopic data (e.g., unexpected 19F^{19}\text{F}19F NMR shifts)?
Answer:
Unexpected shifts may arise from solvent effects, paramagnetic impurities, or conformational changes.
- Control Experiments : Re-run NMR in deuterated DMSO or CDCl₃ to test solvent dependency.
- DFT Calculations : Compare experimental shifts with computational models (e.g., Gaussian 16 using B3LYP/6-311+G(d,p)) to identify electronic effects from the sulfanyl or bromophenyl groups .
- Variable-Temperature NMR : Probe dynamic processes (e.g., rotational barriers) affecting chemical shifts.
Advanced: What strategies improve the compound’s solubility for in vitro assays?
Answer:
The trifluoromethyl and bromophenyl groups impart hydrophobicity. Mitigate this via:
- Co-solvent Systems : Use DMSO (≤5% v/v) with aqueous buffers. Validate biocompatibility using dynamic light scattering (DLS) to check for aggregation.
- Derivatization : Introduce polar substituents (e.g., hydroxyl or amine groups) on the nicotinonitrile core, balancing solubility and activity .
- Nanoformulation : Encapsulate in PEGylated liposomes (50–100 nm diameter) to enhance aqueous dispersion.
Basic: What are the key stability considerations for long-term storage?
Answer:
- Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation of the sulfanyl group.
- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the nitrile group.
- Stability Monitoring : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis to detect decomposition products .
Advanced: How can computational modeling predict biological target interactions?
Answer:
- Docking Studies : Use AutoDock Vina to screen against kinase targets (e.g., EGFR or VEGFR) leveraging the nicotinonitrile scaffold’s ATP-binding affinity.
- MD Simulations : Run 100-ns molecular dynamics simulations (AMBER force field) to assess binding mode stability, focusing on hydrogen bonds between the nitrile and kinase hinge region .
- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ values) with inhibitory activity to guide structural optimization.
Advanced: What analytical methods resolve synthetic byproducts (e.g., regioisomers)?
Answer:
- HPLC-MS with C18 Columns : Use a water/acetonitrile gradient (0.1% formic acid) to separate regioisomers. Monitor m/z for [M+H]⁺ ions.
- 2D NOESY NMR : Identify spatial proximity between the sulfanyl and trifluoromethyl groups to distinguish isomers.
- Crystallographic Screening : Co-crystallize with a target protein to confirm the active isomer’s binding mode .
Basic: What safety protocols are essential for handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact.
- Ventilation : Use a fume hood during synthesis to mitigate exposure to volatile byproducts (e.g., HCN from nitrile degradation).
- Waste Disposal : Quench reaction mixtures with 10% KOH/ethanol before disposal to neutralize reactive intermediates .
Advanced: How do I design dose-response experiments for kinase inhibition studies?
Answer:
- Enzyme Assays : Use a FRET-based kinase assay (e.g., Z´-LYTE®) with 10-point dilution series (1 nM–10 µM).
- Negative Controls : Include staurosporine (broad kinase inhibitor) and vehicle (DMSO) to validate assay integrity.
- Data Analysis : Fit dose-response curves (GraphPad Prism) using a four-parameter logistic model to calculate IC₅₀ values .
Advanced: What mechanistic studies elucidate the compound’s mode of action in cellular models?
Answer:
- Western Blotting : Probe phosphorylation status of downstream targets (e.g., ERK or AKT) post-treatment.
- RNA-Seq : Identify differentially expressed genes linked to apoptosis or proliferation pathways.
- CRISPR Knockout : Validate target specificity by silencing suspected kinases and assessing resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
